molecular formula C6H11BrO2 B1603268 2-(2-Bromopropyl)-1,3-dioxolane CAS No. 106334-26-3

2-(2-Bromopropyl)-1,3-dioxolane

Cat. No. B1603268
M. Wt: 195.05 g/mol
InChI Key: YBIWPLUCPRZQRM-UHFFFAOYSA-N
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Description

“2-(2-Bromopropyl)-1,3-dioxolane” is likely a brominated organic compound. It probably contains a dioxolane group (a cyclic ether with the formula (CH2)2O2CH2) and a bromopropyl group (a three-carbon chain with a bromine atom attached) .


Synthesis Analysis

While specific synthesis methods for “2-(2-Bromopropyl)-1,3-dioxolane” are not available, brominated compounds are often synthesized by reacting the corresponding alcohol with a brominating agent .


Molecular Structure Analysis

The molecular structure of “2-(2-Bromopropyl)-1,3-dioxolane” would likely include a three-carbon chain attached to a bromine atom and a dioxolane ring .


Chemical Reactions Analysis

Brominated compounds can participate in various chemical reactions, including substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Bromopropyl)-1,3-dioxolane” would depend on its specific structure. Brominated compounds are often dense, colorless liquids .

Scientific Research Applications

1. Applications in Organic Synthesis and Reaction Mechanisms 2-(2-Bromopropyl)-1,3-dioxolane has been a subject of interest in organic synthesis and the study of reaction mechanisms. The reaction of Grignard reagents with 1,3-dioxolanes, for instance, reveals the influence of solvation and showcases kinetic and mechanistic details. Such studies help understand the reactivity and stability of compounds like 2-(2-Bromopropyl)-1,3-dioxolane under different conditions, contributing to the broader field of organometallic chemistry (Westera, Blomberg, & Bickelhaupt, 1974).

2. Renewable Energy and Fuel Additives Research has explored the potential of dioxolanes, similar to 2-(2-Bromopropyl)-1,3-dioxolane, as components in renewable fuels. For instance, the conversion of biomass sugars into 2,3-butanediol and its subsequent transformation into dioxolane mixtures presents an opportunity for sustainable fuel additives and solvents. These mixtures have been evaluated for their physical properties, such as high octane ratings and low water solubility, making them promising candidates for gasoline blending components or industrial solvents (Harvey, Merriman, & Quintana, 2016).

3. Polymer Chemistry and Material Science 2-(2-Bromopropyl)-1,3-dioxolane and related compounds find applications in the field of polymer chemistry. The synthesis and characterization of polymers based on derivatives of dioxolane have been extensively studied. These polymers demonstrate interesting properties like high water absorption capacity and good viscosification, making them valuable in various industrial applications (Kumar & Negi, 2015).

4. Advanced Synthesis Techniques Advanced synthesis techniques involving 2-(2-Bromopropyl)-1,3-dioxolane have been documented, showcasing the compound's versatility in synthetic chemistry. Procedures for preparing key intermediates and final products through multiple reaction steps involving dioxolane derivatives highlight the compound's utility in complex synthetic routes (Carlson et al., 2011).

5. Energy Storage Applications The stability and reactivity of 1,3-dioxolane derivatives, including compounds related to 2-(2-Bromopropyl)-1,3-dioxolane, are critical in applications like rechargeable lithium batteries. The study of electrolytes based on these compounds, especially their interaction with other components like LiAsF6, offers insights into improving the performance and stability of energy storage systems (Goldman, Dominey, & Koch, 1989).

6. Material Properties and Applications The structural and physical properties of 1,3-dioxolane derivatives are of significant interest in material science. Research into the properties of these compounds, such as dielectric anisotropy and optical characteristics, contributes to the development of advanced materials with potential applications in liquid crystal displays and other electronic devices (Chen et al., 2015).

Safety And Hazards

Brominated compounds can be hazardous. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The future directions for research on “2-(2-Bromopropyl)-1,3-dioxolane” would depend on its potential applications. Brominated compounds are often used in organic synthesis, so research could focus on developing new synthetic methods or exploring new reactions .

properties

IUPAC Name

2-(2-bromopropyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-5(7)4-6-8-2-3-9-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIWPLUCPRZQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1OCCO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620093
Record name 2-(2-Bromopropyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromopropyl)-1,3-dioxolane

CAS RN

106334-26-3
Record name 2-(2-Bromopropyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromopropyl)-1,3-dioxolane
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Synthesis routes and methods

Procedure details

Crotonaldehyde (9.18 g, 108 mmol) was added dropwise to a stirring solution of bromotrimethylsilane (24 g, 156 mmol) at 0° C., stirred for 1 hour at 0° C. then warmed to room temperature and stirred for a further 1 hour. Ethylene glycol (9.5 g, 156 mmol) and p-tolunesulphonic acid (100 mg) was added and the solution was heated to reflux, water was removed by use of Dean and Stark apparatus. On completion the mixture was cooled to room temperature and washed with aqueous sodiumhydrogen carbonate solution (saturated, 2×50 ml).The residue was purified by vacuum distillation to give 2-(2-bromopropyl)-1,3-dioxolane (18.8 g, 40–42° C. @1 mm Hg, 89%)
Quantity
9.18 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid
Quantity
100 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Eum, J Choi, CG Cho, HJ Ha - Asian Journal of Organic …, 2015 - Wiley Online Library
In this study, two possible regiochemical pathways of aziridine ring opening, termed “regiochemistry‐directed branches for 2‐substituted aziridines” are described, providing easy …
Number of citations: 17 onlinelibrary.wiley.com

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